Soraprazan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Stargardt Disease

Stargardt disease is characterized by the accumulation of a waste product called lipofuscin in the retinal pigment epithelium (RPE) cells. This accumulation disrupts the normal function of these cells, ultimately leading to vision loss. Soraprazan is believed to work by promoting the removal of lipofuscin from the RPE cells, potentially slowing or halting the progression of the disease. Studies in animal models have shown that Soraprazan can effectively reduce lipofuscin levels in the retina [].

Clinical Trials

While Soraprazan was originally developed for treating gastroesophageal reflux disease, its potential for treating Stargardt disease has led to ongoing clinical trials. A phase II clinical trial has been conducted to evaluate the safety and efficacy of orally administered Soraprazan in Stargardt patients. This study demonstrated good tolerability of the drug, paving the way for further investigation [].

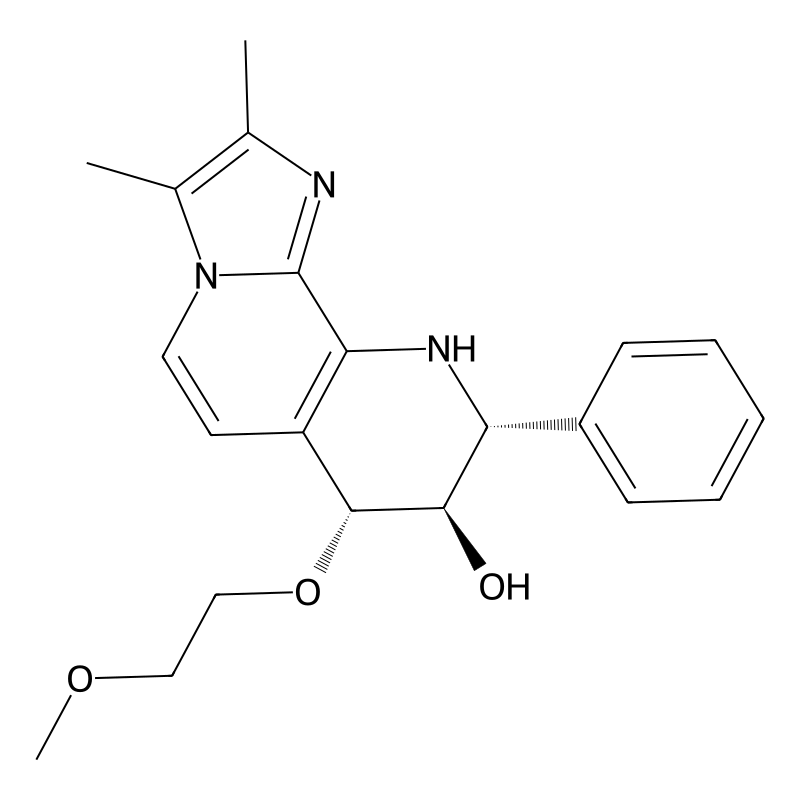

Soraprazan, also known as remofuscin, is a small molecule compound classified as a substituted imidazo(1,2-h)(1,7)naphtyridine derivative. It is primarily recognized for its role as a selective, reversible inhibitor of the hydrogen-potassium adenosine triphosphatase enzyme, commonly referred to as H,K-ATPase. This enzyme is crucial for gastric acid secretion in the stomach. Soraprazan has garnered attention not only for its potential application in treating gastroesophageal reflux disease but also for its emerging role in addressing retinal diseases such as Stargardt disease, where it may help in the removal of toxic lipofuscin deposits from retinal pigment epithelium cells .

Soraprazan's mechanism of action is still being explored. However, research suggests it functions by inhibiting H,K-ATPase in the stomach, leading to reduced acid secretion [, ]. In the context of Stargardt's disease, the focus is on its potential ability to promote the removal of lipofuscin, a cellular waste product that accumulates in the retinal pigment epithelium (RPE) cells, from these cells. This accumulation is a hallmark of Stargardt's disease, and Soraprazan might help prevent or slow disease progression by facilitating lipofuscin clearance.

Soraprazan exhibits notable biological activity through its mechanism of action as an H,K-ATPase inhibitor. It binds with high affinity to the enzyme, leading to immediate and potent inhibition of gastric acid secretion . In the context of Stargardt disease, Soraprazan has demonstrated the ability to promote the clearance of lipofuscin from retinal pigment epithelium cells, potentially slowing the progression of vision loss associated with this condition .

Soraprazan's primary applications include:

- Gastroesophageal Reflux Disease: Initially developed to treat this condition by inhibiting gastric acid secretion.

- Stargardt Disease: Currently under investigation for its potential to remove lipofuscin from retinal cells, thereby addressing a significant cause of vision loss in affected patients .

Interaction studies have shown that Soraprazan effectively inhibits H,K-ATPase with a dissociation constant (Kd) of approximately 28.27 nM. This high selectivity and potency make it a promising candidate for therapeutic use against conditions related to excessive gastric acid production . Ongoing research continues to explore its pharmacokinetics and dynamics in various biological systems.

Several compounds share structural or functional similarities with Soraprazan. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Esomeprazole | Proton Pump Inhibitor | Gastroesophageal reflux disease | S-enantiomer of omeprazole; used widely in clinical settings. |

| Omeprazole | Proton Pump Inhibitor | Peptic ulcers and GERD | First proton pump inhibitor; well-established efficacy. |

| Lansoprazole | Proton Pump Inhibitor | Peptic ulcers and GERD | Rapid absorption and action; often used in combination therapies. |

| Rabeprazole | Proton Pump Inhibitor | GERD and Zollinger-Ellison syndrome | Shorter half-life; may have different metabolic pathways. |

Soraprazan stands out due to its dual therapeutic potential—addressing both gastric conditions and retinal diseases—making it unique among its peers . Its selective action on H,K-ATPase and emerging applications in ocular health further highlight its distinctive profile in medicinal chemistry.